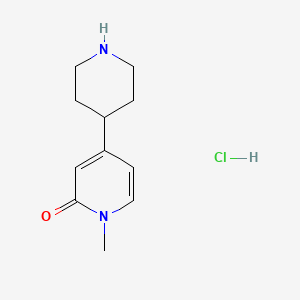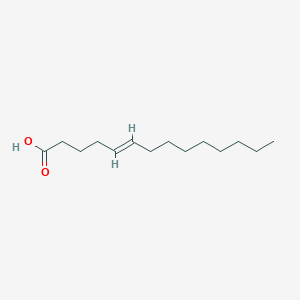![molecular formula C6H12N2O3S3 B11748617 (2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid](/img/structure/B11748617.png)
(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid is a complex organic compound characterized by its unique disulfide bond and thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid typically involves multiple steps, including the formation of the disulfide bond and the introduction of the thioester group. Common synthetic routes may involve the use of amino acids as starting materials, followed by specific reactions to introduce the desired functional groups. Reaction conditions often include the use of reducing agents, such as dithiothreitol, and oxidizing agents, such as hydrogen peroxide, to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino and thioester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying disulfide bond formation and stability in proteins.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of the cellular environment. The thioester group can participate in acyl transfer reactions, affecting enzyme activity and protein function. These interactions can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a thiol group that can form disulfide bonds.
Glutathione: A tripeptide with a thiol group involved in redox reactions.
Thioesters: Compounds with a thioester functional group, such as acetyl-CoA.
Uniqueness
(2R)-2-amino-3-{[(2S)-2-amino-2-[hydroxy(carbonothioyl)]ethyl]disulfanyl}propanoic acid is unique due to its combination of a disulfide bond and a thioester group, which allows it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12N2O3S3 |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2S)-2-amino-3-oxo-3-sulfanylpropyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O3S3/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 |
InChI Key |
DNZUNQUONUIGKL-IMJSIDKUSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)S)N |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11748537.png)
![[3-(diethylamino)propyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748550.png)
![1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11748562.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748570.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11748574.png)

![(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride](/img/structure/B11748583.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748588.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11748602.png)

![1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine](/img/structure/B11748609.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748611.png)
